molecular formula C14H6F4O4 B13677350 Bis(2,6-difluorobenzoyl) peroxide

Bis(2,6-difluorobenzoyl) peroxide

Cat. No.: B13677350
M. Wt: 314.19 g/mol
InChI Key: YSQHQHRADMDAEM-UHFFFAOYSA-N
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Description

Bis(2,6-difluorobenzoyl) peroxide is a specialized organic peroxide employed primarily as an efficient heat-activated curing agent in materials science, particularly for silicone elastomers. It serves as a critical component in curable compositions, initiating the cross-linking of siloxane polymers to produce elastomeric materials. Its application is especially valuable in research and development for hot air vulcanization (HAV) processes. Studies have demonstrated that this compound can provide an effective cure profile for silicone compositions, often formulated with polydiorganosiloxanes (e.g., copolymers of dimethylsiloxane and methylvinylsiloxane) and reinforcing fillers like silica . Compared to its bis(2,4-dichlorobenzyl) counterpart, the difluorobenzoyl variant was developed to mitigate the evolution of undesirable by-products, such as polychlorinated biphenyls (PCBs), during curing, making it a subject of interest for developing cleaner industrial processes . The compound can be synthesized for laboratory use by reacting 2,6-difluorobenzoyl chloride with sodium peroxide in a toluene-water system under controlled, cold conditions . Beyond its primary use in polymer chemistry, the 2,6-difluorobenzoyl moiety is a significant structural feature in medicinal chemistry research. It is a key building block in synthesizing bioactive molecules, such as benzimidazole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . This highlights the broader utility of 2,6-difluorobenzoyl-derived compounds as valuable intermediates in constructing complex molecules for pharmaceutical applications. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H6F4O4

Molecular Weight

314.19 g/mol

IUPAC Name

(2,6-difluorobenzoyl) 2,6-difluorobenzenecarboperoxoate

InChI

InChI=1S/C14H6F4O4/c15-7-3-1-4-8(16)11(7)13(19)21-22-14(20)12-9(17)5-2-6-10(12)18/h1-6H

InChI Key

YSQHQHRADMDAEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OOC(=O)C2=C(C=CC=C2F)F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2,6-Difluorobenzoyl Chloride as a Key Precursor

The preparation of Bis(2,6-difluorobenzoyl) peroxide typically begins with the synthesis of 2,6-difluorobenzoyl chloride, an acyl chloride derivative essential for subsequent peroxide formation.

Method Overview:

  • Starting Material: 2,6-difluorobenzaldehyde or related benzaldehydes.
  • Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or other chlorinating reagents.
  • Reaction Conditions: Free-radical initiated chlorination in the presence of solvents such as chlorobenzene, at temperatures ranging from 40°C to 80°C.
  • Initiators: Radical initiators like 2,2′-azobis(2,4-dimethylvaleronitrile).
  • Purification: Vacuum distillation through packed columns to achieve high purity (>99.5%).

Representative Data from Patent US6844468B2:

Parameter Value/Condition
Starting material 2,6-difluorobenzaldehyde
Solvent Chlorobenzene
Chlorine addition rate 7–14 liters/hour
Reaction temperature 40–80 °C
Reaction time 6–8 hours
Conversion rate (GC analysis) 89.3% to 99.9%
Selectivity to 2,6-difluorobenzoyl chloride 74.1% to 99.1%
Yield Up to 96.7%

This method ensures high purity and yield of 2,6-difluorobenzoyl chloride, which is critical for the quality of the final peroxide product.

Direct Synthesis of this compound

The synthesis of this compound involves the reaction of 2,6-difluorobenzoyl chloride with hydrogen peroxide or other peroxide sources under controlled conditions.

General Preparation Method:

  • Reagents: 2,6-difluorobenzoyl chloride and aqueous hydrogen peroxide (typically 30–50%).
  • Solvent: Often an inert organic solvent such as dichloromethane or chloroform.
  • Base: A base like sodium hydroxide or sodium carbonate to neutralize HCl formed.
  • Temperature: Low temperatures (0–5 °C) to control the exothermic reaction and prevent decomposition.
  • Procedure: Slow addition of 2,6-difluorobenzoyl chloride to the cooled hydrogen peroxide solution under stirring, followed by neutralization and extraction.
  • Purification: Washing, drying, and recrystallization to obtain the pure peroxide.

This method is consistent with general procedures for symmetrical aromatic peroxides and is adapted for the fluorinated benzoyl chloride derivative.

Summary:

  • The cornerstone of this compound preparation is the efficient synthesis of 2,6-difluorobenzoyl chloride, which can be achieved via radical chlorination of 2,6-difluorobenzaldehyde with high selectivity and yield.
  • Advanced continuous methods for related acyl derivatives offer insights into process intensification and purity control.
  • The peroxide formation step follows classical organic peroxide synthesis protocols but demands careful temperature control and purification to ensure stability and high yield.
  • The overall preparation methods are well-established, scalable, and supported by detailed patent literature and peer-reviewed research.

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-difluorobenzoyl) peroxide undergoes various chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.

    Reduction: Under certain conditions, it can be reduced to 2,6-difluorobenzoic acid.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include organic substrates such as alcohols and alkenes. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products are often oxidized derivatives of the starting organic compounds.

    Reduction: The primary product is 2,6-difluorobenzoic acid.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Bis(2,6-difluorobenzoyl) peroxide has several applications in scientific research:

    Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: It is studied for its potential use in biochemical assays and as a tool for studying oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2,6-difluorobenzoyl) peroxide involves the cleavage of the peroxide bond to form free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Research Findings and Data Gaps

Recent studies highlight the role of fluorine in reducing chain-transfer reactions during polymerization, improving polymer molecular weight . However, data on decomposition kinetics (e.g., half-life at varying temperatures) for this compound remain sparse compared to DBPO . Further research is needed to quantify the steric protection offered by ortho-fluorine substituents.

Q & A

Q. What are the recommended methods for synthesizing Bis(2,6-difluorobenzoyl) peroxide in laboratory settings?

Methodological Answer: Synthesis typically involves reacting 2,6-difluorobenzoic acid with a peroxide-forming agent (e.g., hydrogen peroxide or acyl chloride) under controlled acidic conditions. A two-step process is often employed:

Acylation : Convert 2,6-difluorobenzoic acid to its acyl chloride using thionyl chloride or oxalyl chloride.

Peroxide Formation : React the acyl chloride with hydrogen peroxide in an ice-cold, anhydrous solvent (e.g., ether) to minimize premature decomposition .
Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent radical-induced side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for peroxide O-O bond detection (~800–900 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Storage : Keep at 2–8°C in airtight, light-resistant containers with inert liners (e.g., PTFE). Avoid contact with metals, amines, or reducing agents, which accelerate decomposition .
  • Handling : Use explosion-proof equipment, anti-static tools, and personal protective equipment (PPE), including nitrile gloves and face shields. Conduct small-scale reactions in fume hoods with blast shields .
  • Stability Testing : Perform differential scanning calorimetry (DSC) to assess thermal decomposition thresholds and identify safe operating temperatures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹⁹F NMR (δ ~ -110 to -120 ppm for ortho-fluorine) and ¹H NMR (aromatic protons at δ ~7.0–7.5 ppm) to confirm substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (expected m/z ~358 for [M+H]⁺) and fragmentation patterns.
  • FTIR : Confirm peroxide bond presence (O-O stretch at ~800–900 cm⁻¹) and carbonyl groups (C=O stretch ~1750 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions when using this compound as an initiator in polymerization?

Methodological Answer: A 2³ factorial design evaluates three critical variables: temperature (X₁), peroxide concentration (X₂), and monomer-to-solvent ratio (X₃). Example Design Matrix :

FactorLow Level (-1)High Level (+1)
X₁ (°C)6080
X₂ (mol%)1.02.5
X₃ (v/v)1:51:10

Q. Analysis :

  • Use ANOVA to identify significant interactions (e.g., X₁×X₂ for initiator efficiency).
  • Optimize polymer molecular weight (response variable) via response surface methodology (RSM) .

Q. What mechanisms underlie the thermal decomposition of this compound, and how do substituents influence its stability compared to other benzoyl peroxides?

Methodological Answer:

  • Mechanism : Homolytic cleavage of the O-O bond generates 2,6-difluorobenzoyloxy radicals, which initiate chain reactions. Fluorine’s electron-withdrawing effect stabilizes radicals, delaying termination .

  • Stability Comparison :

    Peroxide DerivativeDecomposition Temp (°C)Half-life (25°C, days)
    Benzoyl peroxide80–857–10
    Bis(2,6-difluoro)95–10014–21
    Bis(4-chloro)70–753–5
    Data derived from DSC and accelerated rate calorimetry (ARC) .

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?

Methodological Answer:

  • Controlled Replication : Standardize solvent purity (e.g., HPLC-grade) and degassing protocols to eliminate dissolved O₂ interference.
  • Solvent Parameter Analysis : Correlate reactivity with Kamlet-Taft parameters (polarity, hydrogen-bond donor/acceptor capacity). Polar aprotic solvents (e.g., DMF) enhance radical stability, while protic solvents (e.g., MeOH) accelerate termination .
  • Theoretical Validation : Apply density functional theory (DFT) to model solvent-peroxide interactions and predict activation energies .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate bond dissociation energies (BDEs) for the O-O bond. Compare with experimental DSC data.
  • Molecular Dynamics (MD) : Simulate decomposition pathways in explicit solvents (e.g., toluene vs. acetonitrile) to assess solvent effects on radical diffusion.
  • Software Tools : Gaussian, ORCA, or VASP for quantum mechanics; GROMACS for MD .

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